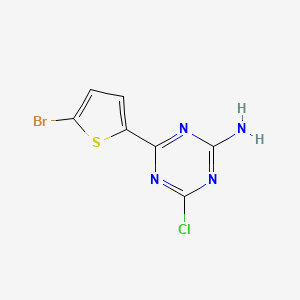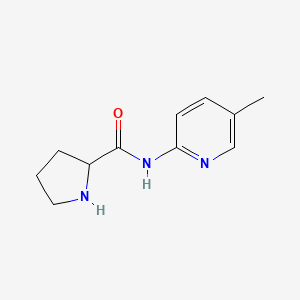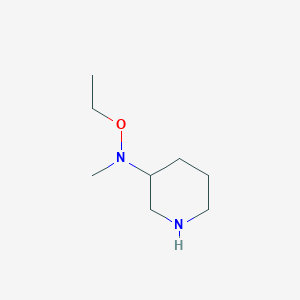![molecular formula C8H12O3 B13185858 Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13185858.png)
Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage, which is a type of bicyclic system where two rings are connected through a single atom. The presence of an oxaspiro group and a carboxylate ester makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate can be synthesized through the isomerization of epoxy derivatives of methylenecyclobutane. One common method involves the treatment of these epoxy derivatives with lithium diisopropylamide in an aprotic medium . Another approach includes the conversion of 2-methyleneoxetanes to 4-oxaspiro[2.3]hexanes under modified Simmons–Smith conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and the use of robust reagents like lithium diisopropylamide and modified Simmons–Smith conditions can be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:
Isomerization: This compound can isomerize into 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives when treated with lithium diisopropylamide.
Epoxidation: The compound can be converted into spirooxiranes through bromohydroxylation and dehydrobromination.
Common Reagents and Conditions
Lithium diisopropylamide: Used in aprotic media for isomerization reactions.
N-bromosuccinimide (NBS): Employed in aqueous dioxane for bromohydroxylation reactions.
Major Products
3-Hydroxymethylbicyclobutane-1-carboxylic acid derivatives: Formed through isomerization.
Spirooxiranes: Produced via epoxidation reactions.
Wissenschaftliche Forschungsanwendungen
Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Investigated for its properties in the development of new materials.
Wirkmechanismus
The mechanism of action for methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its ability to undergo isomerization and epoxidation reactions. These reactions are facilitated by the presence of reactive functional groups such as the oxaspiro and carboxylate ester. The molecular targets and pathways involved in these reactions include the formation of spirooxiranes and 3-hydroxymethylbicyclobutane derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate: Another spirocyclic compound with similar reactivity.
Methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate: Features additional methyl groups, affecting its chemical behavior.
Uniqueness
Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is unique due to its specific spiro linkage and the presence of both oxaspiro and carboxylate ester groups.
Eigenschaften
Molekularformel |
C8H12O3 |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-5-3-4-8(5)6(11-8)7(9)10-2/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
QAHSIBKGDULJLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC12C(O2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(2S)-3-[Ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13185812.png)

![N,N-Bis(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13185818.png)

![Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13185837.png)

